4-[(4-Methoxyphenyl)methoxy]aniline
Overview
Description
“4-[(4-Methoxyphenyl)methoxy]aniline” is an organic compound with the molecular formula C14H15NO2 . It is also referred to as Anisole-4-aminoanisole or p-Methoxybenzaniline.
Molecular Structure Analysis
The molecular structure of “4-[(4-Methoxyphenyl)methoxy]aniline” consists of a central aniline (phenylamine) group, with a methoxyphenyl group and a methoxy group attached to it . The presence of these groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
“4-[(4-Methoxyphenyl)methoxy]aniline” has a molecular weight of 229.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed .Scientific Research Applications
Oxidation Reactions
The oxidation of 4-alkoxyanilines, a category which includes 4-[(4-Methoxyphenyl)methoxy]aniline, has been researched for its potential to yield various chemical compounds. Gebhardt et al. (2008) investigated the selective oxidation of substituted anilines to azoxyarenes using hydrogen peroxide and selenium dioxide as catalysts. This research is significant for understanding the chemical pathways and by-products of aniline oxidation, including 4-methoxy- N-(4-nitrophenyl)aniline, a derivative of 4-[(4-Methoxyphenyl)methoxy]aniline (Gebhardt et al., 2008).
Fluorescence Quenching Studies
Studies on fluorescence quenching of boronic acid derivatives by anilines in different environments have also involved 4-[(4-Methoxyphenyl)methoxy]aniline. Geethanjali et al. (2015) utilized aniline as a quencher to study the fluorescence quenching of boronic acid derivatives, providing insights into the Stern-Volmer kinetics and the influence of different solvents on fluorescence (Geethanjali et al., 2015).
Electrochemical and Electrochromic Properties
Investigations into the electrochemical and electrochromic behaviors of compounds containing aniline derivatives, including 4-[(4-Methoxyphenyl)methoxy]aniline, have been conducted. Huang et al. (2011) explored ambipolar polyimides containing aniline derivatives, revealing their potential in electrochromic applications due to their stable electrochemical behavior and reversibility (Huang et al., 2011).
Molecular Structure Analysis
Research on the structural, vibrational, and chemical characteristics of compounds similar to 4-[(4-Methoxyphenyl)methoxy]aniline, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has been performed to enhance understanding of molecular dynamics and interactions. Subi et al. (2022) used various spectroscopic and computational methods to analyze these characteristics, contributing to the knowledge of molecular structure and reactivity (Subi et al., 2022).
Solar Cell Applications
Research by Liu et al. (2016) on small-molecule hole transporting materials for perovskite solar cells included compounds related to 4-[(4-Methoxyphenyl)methoxy]aniline. Their findings suggest that these materials offer improved thermal stability and efficient hole extraction, making them promising for use in stable perovskite solar cells (Liu et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-[(4-methoxyphenyl)methoxy]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJVWDMAQMKQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536880 | |
Record name | 4-[(4-Methoxyphenyl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)methoxy]aniline | |
CAS RN |
53234-92-7 | |
Record name | 4-[(4-Methoxyphenyl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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